molecular formula C23H23N5O3 B11015294 2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11015294
M. Wt: 417.5 g/mol
InChI Key: QHRZAFXSFVOKMS-UHFFFAOYSA-N
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Description

2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound featuring a triazole ring, a dioxoisoindole structure, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific molecular pathways.

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes involved in cancer cell proliferation. The triazole ring interacts with the active site of these enzymes, blocking their activity and leading to cell death. Additionally, the compound can induce apoptosis by activating certain signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.

    Isoindole Derivatives: Compounds with the isoindole structure are also known for their anticancer properties.

Uniqueness

What sets 2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide apart is its combined structural features, which provide a unique mechanism of action and potentially higher efficacy compared to other similar compounds.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

2-(3-methylbutyl)-1,3-dioxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-15(2)9-10-28-22(30)19-8-5-17(11-20(19)23(28)31)21(29)26-18-6-3-16(4-7-18)12-27-14-24-13-25-27/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,26,29)

InChI Key

QHRZAFXSFVOKMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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